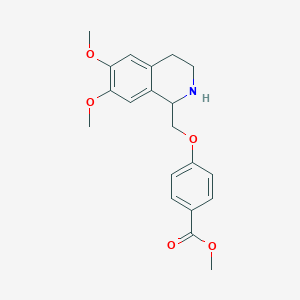
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on multidrug resistance in cancer therapy. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tetrahydroisoquinoline moiety linked to a benzoic acid derivative through a methoxy group.
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit varying degrees of cytotoxicity against cancer cell lines. A study evaluated several derivatives for their cytotoxic effects on K562 and K562/A02 cell lines using the MTT assay. Notably, certain derivatives demonstrated significant potency with IC50 values comparable to established chemotherapeutics like verapamil. For instance:
| Compound | IC50 (μM) | Ratio Factor |
|---|---|---|
| 6e | 0.66 | 24.13 |
| 6h | 0.65 | 24.50 |
| 7c | 0.96 | 16.59 |
These results suggest that specific modifications to the tetrahydroisoquinoline structure can enhance anticancer activity and overcome multidrug resistance mechanisms in cancer cells .
The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptosis pathways and interference with cellular signaling mechanisms. The ability to reverse multidrug resistance is particularly significant as it addresses a major challenge in cancer therapy.
Case Study 1: Cytotoxicity Evaluation
In a detailed evaluation of a series of tetrahydroisoquinoline derivatives, researchers synthesized various compounds and assessed their cytotoxicity against K562 cell lines. The findings highlighted that while many derivatives exhibited low cytotoxic activity, specific compounds showed promising results that warrant further investigation into their mechanisms and therapeutic potential .
Case Study 2: Pharmacokinetics and Efficacy
Another study explored the pharmacokinetic properties of related isoquinoline derivatives in animal models. The results indicated favorable absorption and distribution characteristics, suggesting potential for clinical application in treating conditions associated with cancer and other diseases influenced by cellular resistance mechanisms .
Properties
IUPAC Name |
methyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-18-10-14-8-9-21-17(16(14)11-19(18)24-2)12-26-15-6-4-13(5-7-15)20(22)25-3/h4-7,10-11,17,21H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVVVGWWPLTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














